molecular formula C69H110O36 B1259178 Dubioside F

Dubioside F

Cat. No.: B1259178
M. Wt: 1515.6 g/mol
InChI Key: NZYRFHKJNNSOAG-OJXHGCGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dubioside F is a triterpenoid saponin isolated from the roots of Thladiantha dubia (赤瓟), a medicinal plant traditionally used in China for treating inflammatory conditions, pain, and liver disorders . Structurally, it belongs to the oleanane-type saponins, characterized by a gypsogenin or oleanolic acid aglycone core linked to oligosaccharide chains . Its isolation involves silica gel chromatography and reverse-phase HPLC, with a validated analytical method achieving a linear range of 0.98–24.5 µg/mL (r = 1) and 96.96% recovery rate . This compound exhibits antioxidant and anti-inflammatory properties, with emerging evidence suggesting hepatoprotective effects in alcohol-induced liver injury models .

Properties

Molecular Formula

C69H110O36

Molecular Weight

1515.6 g/mol

IUPAC Name

[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,9S,10S,12aR,14bS)-9-formyl-5-hydroxy-10-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

InChI

InChI=1S/C69H110O36/c1-25-51(100-57-50(90)52(30(76)23-93-57)101-56-46(86)38(78)28(74)21-92-56)45(85)49(89)58(95-25)103-54-39(79)29(75)22-94-61(54)105-63(91)69-15-14-64(2,3)16-27(69)26-8-9-35-65(4)12-11-37(66(5,24-73)34(65)10-13-67(35,6)68(26,7)17-36(69)77)99-62-55(104-60-48(88)44(84)41(81)32(19-71)97-60)53(42(82)33(20-72)98-62)102-59-47(87)43(83)40(80)31(18-70)96-59/h8,24-25,27-62,70-72,74-90H,9-23H2,1-7H3/t25-,27-,28+,29-,30+,31+,32+,33+,34+,35+,36+,37-,38-,39-,40+,41-,42+,43-,44-,45-,46+,47+,48+,49+,50+,51-,52-,53-,54+,55+,56-,57-,58-,59-,60-,61-,62-,65-,66-,67+,68+,69+/m0/s1

InChI Key

NZYRFHKJNNSOAG-OJXHGCGWSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CC[C@@H]6[C@]7(CC[C@@H]([C@@]([C@@H]7CC[C@]6([C@@]5(C[C@H]4O)C)C)(C)C=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)C)(C)C)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C7(CCC(C(C7CCC6(C5(CC4O)C)C)(C)C=O)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)(C)C)O)O)O)O)OC1C(C(C(CO1)O)OC1C(C(C(CO1)O)O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Saponins

Structural Features

The table below summarizes key structural differences among Dubioside F and related compounds:

Compound Aglycone Sugar Moieties (Position) Plant Source Reference
This compound Oleanolic acid β-D-Glucuronic acid (C-3), β-D-Xylose (C-28) Thladiantha dubia
Dubioside C Gypsogenin β-D-Galactose (C-3), β-D-Xylose (C-28) Thladiantha dubia
Hylomeconoside A Gypsogenin β-D-Galactose-(1→2)-β-D-glucuronic acid (C-3), β-D-Xylose-(1→3)-β-D-Xylose (C-28) Hylomecon japonica
Lucyoside P Oleanolic acid β-D-Glucuronic acid (C-3), α-L-Rhamnose (C-28) Luffa cylindrica

Key Observations :

  • Aglycone Diversity: this compound and Lucyoside P share an oleanolic acid core, while Dubioside C and Hylomeconoside A use gypsogenin. Aglycone type influences membrane permeability and receptor binding .
  • Sugar Chain Complexity: Hylomeconoside A has a branched hexasaccharide chain, whereas this compound has a simpler disaccharide. Longer chains enhance solubility but may reduce bioavailability .
Anti-Inflammatory and Analgesic Effects
  • This compound : Reduces oxidative stress (↓MDA, ↑SOD in liver injury models) and inhibits TNF-α/IL-6 pathways .
  • Dubioside C : Demonstrates superior analgesic activity (ED₅₀ = 15 mg/kg in rodent models) via peripheral opioid receptor modulation .
  • Lucyoside P : Enhances cognitive function in mice but lacks significant anti-inflammatory effects .
Cytotoxicity
  • Hylomeconoside A: Moderate cytotoxicity against MGC-803 (gastric cancer, IC₅₀ = 43.8 µg/mL) and HL-60 (leukemia, IC₅₀ = 32.4 µg/mL) .

Analytical and Pharmacokinetic Profiles

Parameter This compound Dubioside C Hylomeconoside A
Detection Method HPLC-UV (200 nm) UPLC-MS/MS HRESI-MS
Content in Plant 0.98–1.2% (wild) 0.3–0.5% 0.05%
Bioavailability Low (high polarity) Moderate Low

Insights :

  • This compound’s higher natural abundance in T. dubia (up to 1.2%) supports its viability for large-scale extraction .
  • All compounds face bioavailability challenges due to glycosylation, prompting research into nano-encapsulation or deglycosylation strategies .

Q & A

Q. How should conflicting data on this compound’s pharmacokinetics (e.g., bioavailability) be reconciled?

  • Methodological Answer : Compare study designs for differences in administration routes (oral vs. intravenous), animal models, or analytical methods (LC-MS vs. ELISA). Physiologically based pharmacokinetic (PBPK) modeling integrates in vitro absorption data with in vivo parameters to predict discrepancies .

Ethical and Reproducibility Considerations

Q. What ethical guidelines apply to preclinical studies involving this compound?

  • Methodological Answer : Follow institutional animal care protocols (e.g., ARRIVE guidelines) for in vivo studies. For human cell lines, verify ethical sourcing (e.g., HIPAA compliance for patient-derived samples). Disclose conflicts of interest and funding sources in publications .

Q. How can researchers mitigate bias in this compound’s efficacy assessments?

  • Methodological Answer : Use double-blinded experimental designs and randomized sample allocation. Pre-register study protocols (e.g., on Open Science Framework) to deter HARKing (hypothesizing after results are known). Independent statistical review reduces confirmation bias .

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